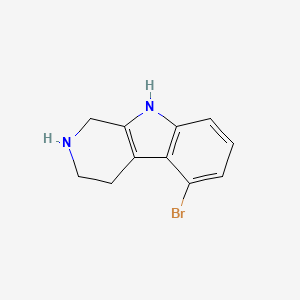
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Cancer Properties
The synthesis and evaluation of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole derivatives have revealed promising anti-cancer activity. These compounds were tested against several cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, they exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. The introduction of sulfonyl groups increased their potency, and alkyl-substituted derivatives also showed good activity .
c-Met Kinase Inhibition
Molecular docking studies demonstrated that these compounds bind to the active site of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. Inhibition of c-Met signaling pathways is a promising strategy for cancer therapy, making these derivatives potential candidates for further investigation .
Anti-HIV-1 Activity
While not directly related to cancer, it’s worth noting that indole derivatives (including pyridoindoles) have been explored for their anti-HIV-1 potential. Although specific studies on 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are limited, this compound’s structural features may contribute to broader antiviral properties .
Neuroprotective Effects
Indole alkaloids, including beta-carbolines, have shown neuroprotective effects. While more research is needed, exploring the neuroprotective potential of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole could be valuable for neurodegenerative diseases .
Psychopharmacology
Beta-carbolines interact with neurotransmitter systems and receptors in the brain. Investigating the effects of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on serotonin, dopamine, and other neurotransmitter pathways may reveal novel psychopharmacological properties .
Synthetic Applications
Beyond biological activity, pyridoindoles serve as versatile building blocks in organic synthesis. Researchers have used them to construct complex molecules, such as natural products and pharmaceutical intermediates. Their unique reactivity makes them valuable tools for synthetic chemists .
作用機序
Target of Action
The primary targets of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are multiple receptors to which it binds with high affinity . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: interacts with its targets, leading to changes in the biological activities mentioned above . The compound’s interaction with these targets can inhibit the proliferation and metastasis of tumor cells .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are those involved in the biological activities it influences . For instance, it may affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole It is suggested that the introduction of an alkyl or aralkyl group could increase the compound’s antiproliferative activity, which may imply an improvement in its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole ’s action include the inhibition of cell proliferation in a dose-dependent manner, as well as marked inhibition of cytolytic activity . This is particularly evident in its antiproliferative activity against cancer cells, where it has shown moderate to excellent activity .
特性
IUPAC Name |
5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMJWOGZKNQVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

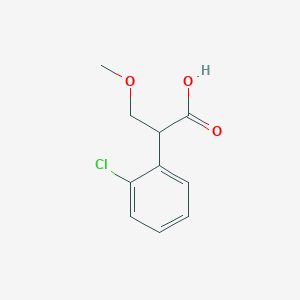
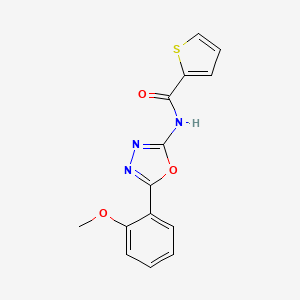

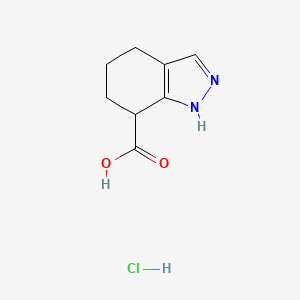
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)
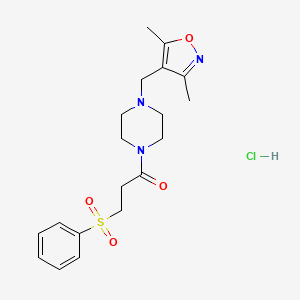
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)
![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)